BENGHE Methodological & Application

Check Availability & Pricing

Application Notes & Protocols: HPLC-UV
Method for the Quantification of Red Pigments

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

Compound Name: Pigment Red 31
CAS No.: 6448-96-0
Cat. No.: B1584407
Get Quote
. J

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and
widely adopted analytical technique for the separation, identification, and quantification of
various red pigments from both natural and synthetic sources. This method offers high
precision and sensitivity, making it an indispensable tool in quality control, food science, and
pharmaceutical research.[1][2] The principle relies on the differential partitioning of analytes
between a stationary phase (typically a C18 or C30 column) and a mobile phase.[1][3] A UV-Vis
detector then measures the absorbance of the separated pigments at a specific wavelength,
allowing for their quantification. This document provides detailed protocols for the quantification
of major classes of red pigments, including anthocyanins, carotenoids, and synthetic colorants.

General Experimental Workflow

The logical flow for the quantification of red pigments by HPLC-UV involves several key stages,
from sample acquisition to final data analysis.
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Caption: General workflow for red pigment analysis by HPLC-UV.

Application 1: Quantification of Anthocyanins in
Berries

Anthocyanins are water-soluble flavonoid pigments responsible for the red, purple, and blue
colors in many fruits and vegetables.[4] Their analysis is crucial for the quality control of food
products and for research into their potential health benefits.[4]

Experimental Protocol

1. Sample Preparation (Cranberry Fruit):
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e Homogenize freeze-dried cranberry powder.

o Extract the powder with an appropriate solvent, such as a mixture of methanol, water, and
formic acid.

e Sonicate the mixture to ensure complete extraction.

o Centrifuge the extract and filter the supernatant through a 0.45 um syringe filter prior to
HPLC injection.[5]

2. HPLC-UV Conditions:
e Column: Reversed-phase C18 column.[3][6]

» Mobile Phase: A gradient elution using a binary mobile phase is common. For example,
Solvent A: 10% formic acid in water, and Solvent B: Acetonitrile.[7]

» Flow Rate: Typically 0.8 to 1.0 mL/min.[8]

o Detection Wavelength: 520 nm, which is near the maximum absorbance for many
anthocyanins.[8][9]

e Injection Volume: 10 to 200 pl, depending on the concentration of anthocyanins in the
sample.[5]

3. Quantification:

e Prepare a series of standard solutions of known concentrations using commercially available
anthocyanin standards (e.g., cyanidin-3-O-glucoside, peonidin-3-O-galactoside).[6]

o Generate a calibration curve by plotting the peak area against the concentration of the
standards.

o Determine the concentration of individual anthocyanins in the samples by comparing their
peak areas to the calibration curve.

Quantitative Data Summary: Anthocyanins
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The following table summarizes the validation parameters for the HPLC-UV quantification of
five predominant cranberry anthocyanins.

Linearity Range Correlation
Analyte . LOD (pg/mL)
(ng/mL) Coefficient (r?)
Cyanidin-3-O-
, 0.57-36.53 =0.998 0.018
galactoside (C3Ga)
Cyanidin-3-O-
_ 0.15-9.83 >0.998 0.016
glucoside (C3Gl)
Cyanidin-3-O-
o 0.28-17.67 =0.998 0.006
arabinoside (C3Ar)
Peonidin-3-O-
) 1.01-64.71 >0.998 0.013
galactoside (P3Ga)
Peonidin-3-O-
0.42-27.14 >0.998 0.011

arabinoside (P3Ar)

Data sourced from a
single-laboratory

validation study.[6]

Application 2: Quantification of Carotenoids
(Lycopene & B-Carotene)

Carotenoids are fat-soluble pigments responsible for the red, orange, and yellow colors in
many plants.[1] Lycopene and -carotene are prominent red carotenoids found in foods like
tomatoes and pumpkins.[1][10] HPLC is considered the most effective method for their analysis
due to its precision.[1]

Experimental Protocol

1. Sample Preparation (Tomato):

o Extract the pigment from a homogenized sample using a solvent mixture such as methanol.
[11]
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» Perform saponification to remove interfering lipids if necessary.

 Partition the carotenoids into an organic solvent like hexane or a mixture of methanol and
MTBE.

o Evaporate the solvent and redissolve the residue in the mobile phase.
« Filter the final solution through a 0.45 um filter.
2. HPLC-UV Conditions:

e Column: A C30 reversed-phase column is highly recommended for optimal separation of
carotenoid isomers.[10][12]

» Mobile Phase: A gradient of solvents like methyl tert-butyl ether (MTBE), methanol, and
water is effective.[12][13]

e Flow Rate: Approximately 0.9 to 1.0 mL/min.[12]

o Detection Wavelength: 450 nm for simultaneous detection of various carotenoids.[12]
e Column Temperature: Maintained at around 38°C.[11]

3. Quantification:

o Use external standards of lycopene and (3-carotene to create calibration curves.

e Plot peak area versus concentration to establish linearity.

e Quantify the carotenoids in the sample extracts based on these curves.

Quantitative Data Summary: Carotenoids

This table presents validation data for the simultaneous determination of major carotenoids.
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Linearity Correlation

Analyte Range (pg/mL) Coefficient (R?) -OD (ugimL) -OQ (Hg/mL)
Lutein 0.05-30.00 0.9999 0.0068 0.0206
Zeaxanthin 0.05-30.00 0.9998 0.0060 0.0182
B-Cryptoxanthin ~ 0.05-30.00 0.9999 0.0051 0.0155
a-Carotene 0.05-30.00 0.9998 0.0062 0.0188
B-Carotene 0.05-30.00 0.9993 0.0058 0.0176

Data from a

validated HPLC-
UV-VIS method
for soybean
seeds.[12]

Application 3: Quantification of Synthetic Red Food
Colorants

Synthetic food colorants are widely used in the food and beverage industry to enhance product
appearance.[14] Due to potential health risks, their use is strictly regulated, making accurate
quantification essential.[3][15]

Experimental Protocol

1. Sample Preparation (Soft Drinks):
» For clear liquid samples, direct injection after filtration (0.45 pm) may be possible.

o For solid samples like jelly powders, dissolve a known amount in water or a suitable buffer.
[16]

» Perform solid-phase extraction (SPE) if matrix cleanup is required to remove interfering
substances.

e Ensure the final sample is filtered before injection.
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2. HPLC-UV Conditions:
e Column: Areversed-phase C18 analytical column is commonly used.[3][15]

o Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 100 mM
ammonium acetate) and an organic solvent (e.g., acetonitrile) is typical.[3][15]

e Flow Rate: 1.0 mL/min.[16]

» Detection Wavelength: Wavelengths are set according to the absorbance maxima of the
specific dyes being analyzed (e.g., 508 nm for Red 40, 524 nm for Amaranth, 530 nm for
Erythrosine).[14][16] A Diode Array Detector (DAD) is beneficial for simultaneous analysis of
multiple dyes.[14]

3. Quantification:

o Prepare mixed standard solutions containing the target synthetic dyes at various
concentrations.

o Construct individual calibration curves for each dye.

« |dentify and quantify the dyes in the samples by comparing retention times and peak areas
with the standards.

Quantitative Data Summary: Synthetic Food Dyes

The table below shows the performance characteristics for the analysis of several synthetic
dyes.
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Analyte (E Number) Detection Wavelength (nm) Correlation Coefficient (R?)
Tartrazine (E102) 454 0.9982 - 0.9997
Amaranth (E123) 524 0.9982 - 0.9997
Ponceau 4R (E124) - 0.9982 - 0.9997
Sunset Yellow FCF (E110) 484 0.9982 - 0.9997
Azorubine (E122) - 0.9982 - 0.9997
Erythrosine (E127) 530 0.9982 - 0.9997

Data from the development
and validation of an HPLC-UV
method for nine synthetic
colorants.[3][15] Detection
limits for these dyes were
found to be adequate for

regulatory control.[16]

Signaling Pathway and Logical Relationship
Diagrams
Chromatographic Separation Principle

The separation of pigments in reversed-phase HPLC is governed by their polarity. Less polar
compounds interact more strongly with the nonpolar stationary phase, resulting in longer
retention times.
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Caption: Principle of reversed-phase HPLC separation of pigments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 10/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3302353/
https://www.ymcamerica.com/downloads/applications/YMC_Poster_anthocyanin_2umRS_EAS2009.pdf
https://oeno-one.eu/article/view/56/0
https://oeno-one.eu/article/view/56/0
https://oeno-one.eu/article/view/56/0
https://www.ars.usda.gov/ARSUserFiles/37108/pdf/2008foodchem110_3_782_786.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278257/
https://www.researchgate.net/figure/Characterization-of-carotenoids-by-HPLC-UV-VIS-and-phenolic-compounds-by-UPLC-PDA-of_tbl1_349726446
https://www.mdpi.com/2073-4395/11/4/758
https://www.researchgate.net/publication/350845334_Simultaneous_Determination_of_Carotenoids_and_Chlorophylls_by_the_HPLC-UV-VIS_Method_in_Soybean_Seeds
https://scioninstruments.com/simultaneous-analysis-of-synthetic-food-dyes-by-hplc-dad/
https://scioninstruments.com/simultaneous-analysis-of-synthetic-food-dyes-by-hplc-dad/
https://www.semanticscholar.org/paper/DEVELOPMENT-AND-VALIDATION-OF-AN-HPLC-UV-METHOD-FOR-Vlase-Muntean/1b7bc90bb25ba8620bd15c46f328456c64bbccbd
https://www.semanticscholar.org/paper/DEVELOPMENT-AND-VALIDATION-OF-AN-HPLC-UV-METHOD-FOR-Vlase-Muntean/1b7bc90bb25ba8620bd15c46f328456c64bbccbd
https://www.semanticscholar.org/paper/DEVELOPMENT-AND-VALIDATION-OF-AN-HPLC-UV-METHOD-FOR-Vlase-Muntean/1b7bc90bb25ba8620bd15c46f328456c64bbccbd
https://2024.sci-hub.se/303/f331352968cd29543649b7f1d6841342/alves2008.pdf
https://www.benchchem.com/product/b1584407/docs#application-notes-protocols-hplc-uv-method-for-the-quantification-of-red-pigments
https://www.benchchem.com/product/b1584407/docs#application-notes-protocols-hplc-uv-method-for-the-quantification-of-red-pigments
https://www.benchchem.com/product/b1584407/docs#application-notes-protocols-hplc-uv-method-for-the-quantification-of-red-pigments
https://www.benchchem.com/product/b1584407/docs#application-notes-protocols-hplc-uv-method-for-the-quantification-of-red-pigments
https://www.benchchem.com/product/b1584407?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584407?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

BenchChem Contact
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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